molecular formula C28H28N4O3S2 B2481338 2-((7-acetyl-4-oxo-3-(p-tolyl)-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-ethylphenyl)acetamide CAS No. 1219148-50-1

2-((7-acetyl-4-oxo-3-(p-tolyl)-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-ethylphenyl)acetamide

Cat. No. B2481338
CAS RN: 1219148-50-1
M. Wt: 532.68
InChI Key: VRPHWXZFTOHZCS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related thieno[2,3-d]pyrimidin-4-one compounds involves multiple steps, starting from basic heterocyclic compounds and progressing through complex reactions involving cyclization, condensation, and substitutions. For example, the synthesis of 4-methyl-6-phenyl-thieno[2,3-d]pyrimidines with antianaphylactic activity demonstrates the complexity and variety of synthetic pathways that can lead to structurally similar compounds (Wagner, Vieweg, & Leistner, 1993).

Molecular Structure Analysis

Studies on the crystal structures of related 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamides reveal insights into the molecular conformation, including folded conformations about the methylene C atom of the thioacetamide bridge and intramolecular hydrogen bonding stabilizing these conformations (Subasri et al., 2016).

Chemical Reactions and Properties

Chemical reactivity patterns of thieno[2,3-d]pyrimidinone derivatives, including reactions with primary and heterocyclic amines, demonstrate the versatility of these compounds in forming various Schiff bases and heterocyclic compounds through reactions with diverse functional groups (Farouk, Ibrahim, & El-Gohary, 2021).

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting points, and crystalline structure, are crucial for understanding their applications and behavior in various environments. While specific details on the physical properties of the compound are not directly available, studies on similar compounds provide a basis for comparison and analysis.

Chemical Properties Analysis

The chemical properties, including reactivity with other compounds, stability under various conditions, and potential for further modification, are fundamental aspects of research into thieno[2,3-d]pyrimidinone derivatives. For instance, their potential antioxidant activity and interaction with various reagents highlight the breadth of chemical properties explored in this class of compounds (Dhakhda, Bhatt, & Bhatt, 2021).

Scientific Research Applications

Synthesis and Chemical Properties

The compound falls within the scope of thieno[2,3-d]pyrimidine derivatives, which are synthesized and studied for various biological activities. For example, the synthesis of thieno[2,3-d]pyrimidines has been explored to produce compounds with antianaphylactic activity, highlighting the potential for developing new therapeutic agents (Wagner, Vieweg, & Leistner, 1993). Another study focused on the synthesis and antimicrobial activity of novel thienopyrimidine linked rhodanine derivatives, demonstrating the compound's relevance in creating new antimicrobial agents (Kerru et al., 2019).

Pharmacological Potential

Thieno[2,3-d]pyrimidine derivatives have been extensively studied for their pharmacological properties. For instance, their analgesic and anti-inflammatory activities have been evaluated, indicating that some synthesized compounds show activities comparable to acetylsalicylic acid (Cannito et al., 1990). Moreover, the synthesis of pyrimidinone and oxazinone derivatives fused with thiophene rings using 2-chloro-6-ethoxy-4-acetylpyridine as a starting material has shown promising antibacterial and antifungal activities (Hossan et al., 2012).

Antitumor Activity

The exploration of thieno[2,3-d]pyrimidine derivatives in anticancer research has yielded compounds with significant antitumor activity. For instance, the synthesis and evaluation of new 4-substituted thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives have shown potent anticancer activity against several human cancer cell lines, comparable to doxorubicin (Hafez & El-Gazzar, 2017). Another study reported the design and synthesis of classical and nonclassical 2-amino-4-oxo-5-substituted-6-ethylthieno[2,3-d]pyrimidines as dual thymidylate synthase and dihydrofolate reductase inhibitors, highlighting their potential as antitumor agents (Gangjee et al., 2009).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. Without specific information on this compound, it’s difficult to predict its mechanism of action .

Future Directions

The study of complex organic molecules like this one is a vibrant field of research, with potential applications in areas like drug discovery and materials science. Future research could explore the synthesis, reactivity, and biological activity of this compound .

properties

IUPAC Name

2-[[11-acetyl-4-(4-methylphenyl)-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl]-N-(4-ethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H28N4O3S2/c1-4-19-7-9-20(10-8-19)29-24(34)16-36-28-30-26-25(22-13-14-31(18(3)33)15-23(22)37-26)27(35)32(28)21-11-5-17(2)6-12-21/h5-12H,4,13-16H2,1-3H3,(H,29,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRPHWXZFTOHZCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C4=C(S3)CN(CC4)C(=O)C)C(=O)N2C5=CC=C(C=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H28N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

532.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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